N-[1-(4-fluorophenyl)-2-methylpropyl]-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]acetamide
Description
N-[1-(4-fluorophenyl)-2-methylpropyl]-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a fluorophenyl group, a methylpropyl chain, and an oxadiazole ring, making it a subject of interest for researchers in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-2-methylpropyl]-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2S/c1-10(2)16(12-4-6-13(17)7-5-12)19-14(21)8-23-9-15-18-11(3)20-22-15/h4-7,10,16H,8-9H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAABHVJBLWCGFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CSCC(=O)NC(C2=CC=C(C=C2)F)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorophenyl)-2-methylpropyl]-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Fluorophenyl Group: This step involves the alkylation of a fluorobenzene derivative with a suitable alkyl halide in the presence of a strong base.
Coupling of the Two Fragments: The final step involves coupling the oxadiazole-containing fragment with the fluorophenyl-containing fragment using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the fluorophenyl group, potentially altering the electronic properties of the compound.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Br₂, Cl₂).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, N-[1-(4-fluorophenyl)-2-methylpropyl]-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]acetamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, this compound might be explored for its potential therapeutic effects. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the fluorophenyl and oxadiazole groups.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorophenyl)-2-methylpropyl]-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity through binding interactions. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the oxadiazole ring might participate in hydrogen bonding or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-chlorophenyl)-2-methylpropyl]-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]acetamide: Similar structure but with a chlorine atom instead of fluorine.
N-[1-(4-bromophenyl)-2-methylpropyl]-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]acetamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-[1-(4-fluorophenyl)-2-methylpropyl]-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]acetamide can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets due to their high electronegativity and small size.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
